7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one
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Overview
Description
7-Methyl-1H-spiro[indole-3,4’-oxane]-2-one is a spirocyclic compound that features an indole moiety fused with an oxane ring. This compound is part of a broader class of spirocyclic oxindoles, which are known for their unique structural properties and significant biological activities. The indole nucleus is a privileged scaffold in medicinal chemistry, making compounds like 7-Methyl-1H-spiro[indole-3,4’-oxane]-2-one of great interest for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic oxindoles, including 7-Methyl-1H-spiro[indole-3,4’-oxane]-2-one, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . For spirocyclic compounds, additional steps are required to introduce the spiro center. This can be achieved through cyclization reactions that form the oxane ring, often using reagents like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of spirocyclic oxindoles typically employs continuous flow reactors, which allow for efficient and scalable synthesis. These reactors enable the fast synthesis of spiro-fused indoles using biobased building blocks and ultrasonic irradiation. This method is advantageous due to its high yield and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1H-spiro[indole-3,4’-oxane]-2-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the oxane ring to more saturated forms.
Substitution: Electrophilic substitution reactions are common at the indole nitrogen and the spiro center.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted oxindoles and spirocyclic derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Methyl-1H-spiro[indole-3,4’-oxane]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methyl-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets. The indole moiety can bind to enzymes and receptors, modulating their activity. This compound is known to inhibit certain enzymes involved in cell division and signal transduction pathways, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indole-pyrido-succinimides]
- Spiro[indole-pyrrolo-succinimides]
- Spiro[indoline-succinimides]
Uniqueness
7-Methyl-1H-spiro[indole-3,4’-oxane]-2-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. Compared to other spirocyclic compounds, it offers improved lipophilicity, aqueous solubility, and metabolic stability .
Properties
IUPAC Name |
7-methylspiro[1H-indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9-3-2-4-10-11(9)14-12(15)13(10)5-7-16-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXROIVWYRXMJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(CCOCC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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